

Check Availability & Pricing

# An In-depth Overview of Pivotal Clinical Trial Results in Infectious Diseases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ICAAc    |           |
| Cat. No.:            | B1192857 | Get Quote |

A Technical Guide for Researchers and Drug Development Professionals

#### Introduction:

The landscape of infectious disease therapeutics is continually evolving, driven by the urgent need for novel agents to combat antimicrobial resistance. This guide provides a detailed overview of significant clinical trial results for promising new antimicrobials, with a focus on data first presented at major infectious disease conferences such as IDWeek and the European Congress of Clinical Microbiology & Infectious Diseases (ECCMID).

Historically, the Interscience Conference on Antimicrobial Agents and Chemotherapy (ICAAC) was a primary venue for such presentations. Following its merger with ASM Microbe, the tradition of unveiling groundbreaking clinical data continues at these leading scientific forums. This document synthesizes quantitative data, experimental protocols, and mechanisms of action for key investigational drugs, offering a technical resource for the scientific community.

# Sulbactam-Durlobactam (XACDURO®): A Targeted Approach for Acinetobacter baumannii Infections

Sulbactam-durlobactam is an intravenous combination of a  $\beta$ -lactam antibacterial and a  $\beta$ -lactamase inhibitor. It has been developed to address infections caused by the Acinetobacter baumannii-calcoaceticus complex (ABC), a group of pathogens notorious for extensive drug resistance.[1][2]



#### The ATTACK Phase 3 Clinical Trial

Data from the pivotal Phase 3 ATTACK trial were presented at IDWeek 2023.[3] This multicenter, active-controlled, non-inferiority trial evaluated the efficacy and safety of sulbactam-durlobactam compared to colistin in patients with serious infections caused by carbapenem-resistant ABC.[4][5]

- Study Design: A Phase 3, multicenter, randomized, active-controlled, investigator-unblinded, assessor-blinded, non-inferiority trial.[6]
- Patient Population: Hospitalized adults (18 years and older) with documented hospitalacquired bacterial pneumonia (HABP), ventilator-associated bacterial pneumonia (VABP), ventilated pneumonia, or bloodstream infections caused by ABC.[4][5][6]
- Randomization: Patients were randomized 1:1 to receive either sulbactam-durlobactam or colistin.[4][5]
- Intervention Arm: Sulbactam 1.0 g / durlobactam 1.0 g administered intravenously over 3 hours every 6 hours.[4][5]
- Control Arm: Colistin 2.5 mg/kg intravenously over 30 minutes every 12 hours (following a loading dose).[4][5]
- Background Therapy: All patients in both arms received imipenem/cilastatin (1.0 g / 1.0 g) intravenously every 6 hours as background therapy to provide coverage for potential polymicrobial infections.[4][5]
- Treatment Duration: 7 to 14 days.[4][5]
- Primary Efficacy Endpoint: 28-day all-cause mortality in the carbapenem-resistant ABC microbiologically modified intention-to-treat (mMITT) population. The non-inferiority margin was set at 20%.[4][5][7]
- Primary Safety Endpoint: Incidence of nephrotoxicity.[4][5]



| Endpoint                         | Sulbactam-<br>Durlobactam<br>(n=63) | Colistin (n=62) | Treatment<br>Difference (95% CI) |
|----------------------------------|-------------------------------------|-----------------|----------------------------------|
| 28-Day All-Cause<br>Mortality    | 19% (12/63)                         | 32.3% (20/62)   | -13.2% (-30.0% to<br>3.5%)       |
| Clinical Cure at Test of<br>Cure | 61.9%                               | 40.3%           | 21.6% (4.1% to<br>39.1%)         |
| Microbiological<br>Eradication   | Favorable vs. Colistin              | -               | -                                |
| Nephrotoxicity (Safety Endpoint) | Significantly Lower                 | Higher          | -                                |

Data sourced from presentations at IDWeek 2023 and associated publications.[2][3][6]



Click to download full resolution via product page

ATTACK Trial Experimental Workflow

#### **Mechanism of Action: Sulbactam-Durlobactam**

Sulbactam is a  $\beta$ -lactam antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), specifically PBP1 and PBP3 in Acinetobacter.[8] Durlobactam is a novel broad-spectrum  $\beta$ -lactamase inhibitor of the diazabicyclooctane class. It



protects sulbactam from degradation by a wide range of serine-β-lactamases, including Ambler class A, C, and D enzymes, which are commonly produced by A. baumannii.[9][10]



Click to download full resolution via product page

Mechanism of Action of Sulbactam-Durlobactam

#### **Zoliflodacin: A Novel Oral Treatment for Gonorrhea**

Zoliflodacin is a first-in-class spiropyrimidinetrione antibiotic being developed as a single-dose oral therapy for uncomplicated gonorrhea, including infections caused by drug-resistant strains of Neisseria gonorrhoeae.[11][12]

## **Phase 3 Non-Inferiority Trial**

A pivotal Phase 3 trial evaluated the efficacy and safety of a single oral dose of zoliflodacin compared to the standard-of-care combination therapy.



- Study Design: A multi-center, open-label, randomized, controlled, non-inferiority Phase 3 trial.[13][14][15]
- Patient Population: Individuals aged 12 years and older with signs and symptoms of uncomplicated urogenital gonorrhea, or those with a recent positive lab test or unprotected sexual contact with an infected partner.[12][13]
- Randomization: Patients were randomized 2:1 to receive either zoliflodacin or the comparator.[12]
- Intervention Arm: A single 3g oral dose of zoliflodacin.[16]
- Control Arm: A single intramuscular dose of ceftriaxone (500 mg) plus a single oral dose of azithromycin (1 g).[13][16]
- Primary Efficacy Endpoint: Microbiological cure at the urogenital site at the Test-of-Cure visit (approximately 6 days post-treatment). The non-inferiority margin was set at 12%.[11][17]
- Secondary Endpoints: Microbiological cure rates at pharyngeal and rectal sites.[17]

| Endpoint                           | Zoliflodacin | Ceftriaxone +<br>Azithromycin |
|------------------------------------|--------------|-------------------------------|
| Urogenital Microbiological<br>Cure | 90.9%        | 96.2%                         |
| Pharyngeal Microbiological<br>Cure | 79.2%        | 78.6%                         |
| Rectal Microbiological Cure        | 87.3%        | 88.6%                         |

Data sourced from recent publications and trial registries.[11][12][17] The trial met its primary endpoint, demonstrating the non-inferiority of zoliflodacin to the combination therapy for urogenital gonorrhea.[16][17]





Click to download full resolution via product page

Zoliflodacin Phase 3 Trial Workflow

## Gepotidacin: A First-in-Class Antibiotic for Uncomplicated Urinary Tract Infections (uUTI)

Gepotidacin is a novel, first-in-class triazaacenaphthylene antibiotic that inhibits bacterial DNA replication through a distinct mechanism.[18] It is being developed as an oral treatment for uUTIs.

#### The EAGLE-2 and EAGLE-3 Phase 3 Trials

Positive results from the pivotal EAGLE-2 and EAGLE-3 Phase 3 trials were presented at ECCMID 2023.[19][20] These trials were designed to assess the efficacy and safety of gepotidacin compared to nitrofurantoin, a standard-of-care antibiotic for uUTI.[20]



- Study Design: Two near-identical, Phase 3, randomized, multicenter, parallel-group, double-blind, double-dummy, non-inferiority trials.[21][22]
- Patient Population: Female patients aged 12 years and older with symptoms of an uncomplicated UTI.[18][21][22]
- Randomization: Patients were randomized 1:1 to receive either gepotidacin or nitrofurantoin.
   [21][22]
- Intervention Arm: Oral gepotidacin (1500 mg) twice daily for 5 days.[18][21][22]
- Control Arm: Oral nitrofurantoin (100 mg) twice daily for 5 days.[18][21][22]
- Primary Efficacy Endpoint: Therapeutic success, defined as a composite of clinical resolution of symptoms and microbiological eradication of the qualifying uropathogen, at the Test-of-Cure visit (Day 10-13). The non-inferiority margin was 10%.[21][23]

| Trial   | Endpoint               | Gepotidacin | Nitrofurantoin | Outcome                                                 |
|---------|------------------------|-------------|----------------|---------------------------------------------------------|
| EAGLE-2 | Therapeutic<br>Success | 50.6%       | 47.0%          | Met non-<br>inferiority criteria.                       |
| EAGLE-3 | Therapeutic<br>Success | 58.5%       | 43.6%          | Met non-<br>inferiority and<br>superiority<br>criteria. |

Data presented at ECCMID 2023.[19][20] Both trials were stopped early for efficacy based on the recommendation of an Independent Data Monitoring Committee.[20]

## **Mechanism of Action: Gepotidacin**

Gepotidacin has a novel mechanism of action that involves the balanced inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[24][25] [26] These enzymes are crucial for bacterial DNA replication. By targeting both enzymes, gepotidacin offers a dual-targeting mechanism that is distinct from existing antibiotics like fluoroquinolones.[24][26]









Click to download full resolution via product page

#### **ACORN Trial Experimental Workflow**

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. innovivaspecialtytherapeutics.com [innovivaspecialtytherapeutics.com]
- 2. fda.gov [fda.gov]
- 3. contagionlive.com [contagionlive.com]

### Foundational & Exploratory





- 4. Efficacy and safety of sulbactam-durlobactam versus colistin for the treatment of patients
  with serious infections caused by Acinetobacter baumannii-calcoaceticus complex: a
  multicentre, randomised, active-controlled, phase 3, non-inferiority clinical trial (ATTACK) PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. Efficacy | XACDURO® (sulbactam for injection; durlobactam for injection), co-packaged for intravenous use [xacduro.com]
- 7. va.gov [va.gov]
- 8. Sulbactam–durlobactam: a β-lactam/β-lactamase inhibitor combination targeting Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. eatg.org [eatg.org]
- 12. ajmc.com [ajmc.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Zoliflodacin in Uncomplicated Gonorrhoea | Clinical Research Trial Listing [centerwatch.com]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. contagionlive.com [contagionlive.com]
- 17. With strong phase 3 findings, a new antibiotic for gonorrhea is on the horizon | CIDRAP [cidrap.umn.edu]
- 18. Design of Two Phase III, Randomized, Multicenter Studies Comparing Gepotidacin with Nitrofurantoin for the Treatment of Uncomplicated Urinary Tract Infection in Female Participants PMC [pmc.ncbi.nlm.nih.gov]
- 19. EAGLE-2 and EAGLE-3 phase III trials for GSK 2140944 in urinary tract infections demonstrated non-inferiority and were halted early and presented at European Congress of Clinical Microbiology and Infectious Diseases (ECCMID) Medthority [medthority.com]
- 20. biopharma-asia.com [biopharma-asia.com]
- 21. Design of Two Phase III, Randomized, Multicenter Studies Comparing Gepotidacin with Nitrofurantoin for the Treatment of Uncomplicated Urinary Tract Infection in Female Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]



- 23. Oral gepotidacin versus nitrofurantoin in patients with uncomplicated urinary tract infection (EAGLE-2 and EAGLE-3): two randomised, controlled, double-blind, doubledummy, phase 3, non-inferiority trials - UROLUTS [uroluts.uroweb.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. blujepahcp.com [blujepahcp.com]
- 26. Mechanism of Action of Gepotidacin: Well-Balanced Dual-Targeting against Neisseria gonorrhoeae Gyrase and Topoisomerase IV in Cells and In Vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Overview of Pivotal Clinical Trial Results in Infectious Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192857#overview-of-clinical-trial-results-first-presented-at-icaac]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com